molecular formula C19H18LiSn B14493356 CID 73075838

CID 73075838

Katalognummer: B14493356
Molekulargewicht: 372.0 g/mol
InChI-Schlüssel: XKIDPIPMTBWCQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 73075838” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of CID 73075838 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include acids, bases, solvents, and catalysts.

    Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and purification processes to obtain the compound in high purity and yield. The methods used are optimized for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

CID 73075838 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out under different conditions, depending on the desired product.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired outcomes.

Wissenschaftliche Forschungsanwendungen

CID 73075838 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound may be used to study cellular processes and molecular interactions.

    Medicine: The compound may have potential therapeutic applications, including drug development and disease treatment.

    Industry: this compound is used in industrial processes, such as the production of materials, chemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of CID 73075838 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific structure and properties of the compound.

Vergleich Mit ähnlichen Verbindungen

CID 73075838 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can be based on factors such as:

    Chemical Structure: The structural similarities and differences between this compound and other compounds.

    Biological Activity: The biological effects and mechanisms of action of similar compounds.

    Applications: The specific applications and uses of this compound compared to other compounds.

Conclusion

This compound is a unique compound with diverse applications in scientific research, medicine, and industry Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for various studies and applications

Eigenschaften

Molekularformel

C19H18LiSn

Molekulargewicht

372.0 g/mol

InChI

InChI=1S/3C6H5.CH3.Li.Sn/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H3;;/q;;;-1;+1;

InChI-Schlüssel

XKIDPIPMTBWCQS-UHFFFAOYSA-N

Kanonische SMILES

[Li+].[CH3-].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.